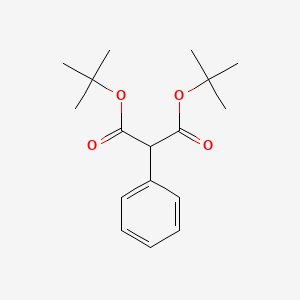
Propanedioic acid, phenyl-, bis(1,1-dimethylethyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanedioic acid, phenyl-, bis(1,1-dimethylethyl) ester is an organic compound with the molecular formula C17H24O4. It is a derivative of malonic acid, where the hydrogen atoms are replaced by phenyl and tert-butyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid, phenyl-, bis(1,1-dimethylethyl) ester typically involves the esterification of phenylmalonic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or distillation.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Propanedioic acid, phenyl-, bis(1,1-dimethylethyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are employed for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Phenylmalonic acid derivatives.
Reduction: Alcohol derivatives of the ester.
Substitution: Brominated or nitrated phenyl derivatives.
Applications De Recherche Scientifique
Propanedioic acid, phenyl-, bis(1,1-dimethylethyl) ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of propanedioic acid, phenyl-, bis(1,1-dimethylethyl) ester involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release the active carboxylic acid, which can then participate in various biochemical reactions. The phenyl group may interact with aromatic receptors, influencing biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propanedioic acid, dimethyl ester: A simpler ester of malonic acid with methyl groups instead of phenyl and tert-butyl groups.
Propanedioic acid, phenyl-, diethyl ester: Similar to the compound but with ethyl groups instead of tert-butyl groups.
Propanedioic acid, 1,3-dithiolan-2-ylidene-, bis(1-methylethyl) ester: Contains a dithiolan ring instead of phenyl and tert-butyl groups.
Uniqueness
Propanedioic acid, phenyl-, bis(1,1-dimethylethyl) ester is unique due to the presence of both phenyl and tert-butyl groups, which impart distinct chemical and physical properties
Propriétés
Numéro CAS |
113279-72-4 |
|---|---|
Formule moléculaire |
C17H24O4 |
Poids moléculaire |
292.4 g/mol |
Nom IUPAC |
ditert-butyl 2-phenylpropanedioate |
InChI |
InChI=1S/C17H24O4/c1-16(2,3)20-14(18)13(12-10-8-7-9-11-12)15(19)21-17(4,5)6/h7-11,13H,1-6H3 |
Clé InChI |
SQALYTKPBXUAHL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C(C1=CC=CC=C1)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


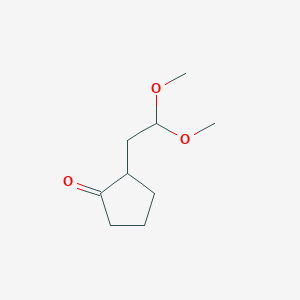
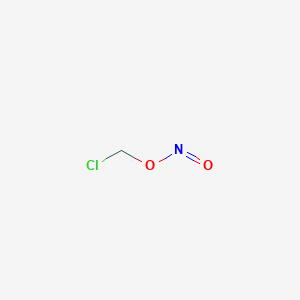

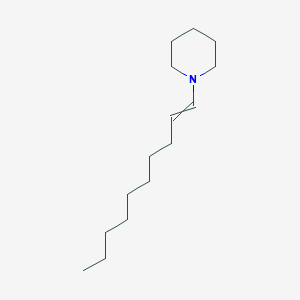
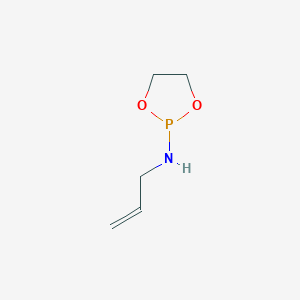

![5-[1-(Furan-2-yl)-2-nitroethyl]-2H-1,3-benzodioxole](/img/structure/B14298648.png)
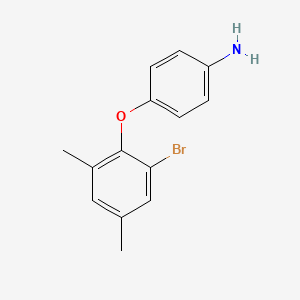
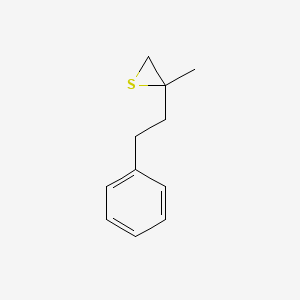
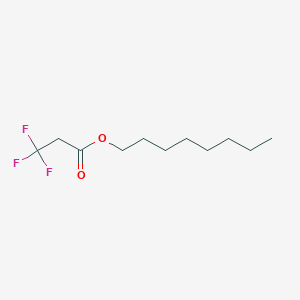
![2-[(3,7,13-Trihydroxyoctadecanoyl)amino]ethane-1-sulfonic acid](/img/structure/B14298679.png)
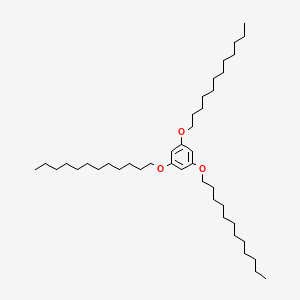
![1,3-Dibromo-2-[(1,3-dibromo-2-fluoropropan-2-yl)oxy]-2-fluoropropane](/img/structure/B14298690.png)
![Magnesium, bromo[9-[(tetrahydro-2H-pyran-2-yl)oxy]nonyl]-](/img/structure/B14298692.png)
